molecular formula C14H30O5Si B12581090 Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane CAS No. 198985-70-5

Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane

Cat. No.: B12581090
CAS No.: 198985-70-5
M. Wt: 306.47 g/mol
InChI Key: VQTPBGMQDVXUBG-UHFFFAOYSA-N
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Description

Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane is an organosilicon compound with the molecular formula C15H32O5Si. This compound is known for its unique structure, which includes an oxetane ring and a silane group. It is used in various industrial and scientific applications due to its reactivity and ability to form stable bonds with other materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane typically involves the reaction of 3-methyloxetan-3-ylmethanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-methyloxetan-3-ylmethanol} + \text{triethoxysilane} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and ethanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Various nucleophiles can be used to replace the ethoxy groups.

Major Products Formed

Scientific Research Applications

Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The compound can interact with various substrates, forming strong covalent bonds that enhance the properties of the final material. The oxetane ring provides additional reactivity, allowing for further functionalization and modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane is unique due to the presence of the oxetane ring, which provides additional reactivity and versatility in chemical modifications. This makes it particularly useful in applications requiring strong and stable bonds with various substrates .

Properties

CAS No.

198985-70-5

Molecular Formula

C14H30O5Si

Molecular Weight

306.47 g/mol

IUPAC Name

triethoxy-[3-[(3-methyloxetan-3-yl)methoxy]propyl]silane

InChI

InChI=1S/C14H30O5Si/c1-5-17-20(18-6-2,19-7-3)10-8-9-15-11-14(4)12-16-13-14/h5-13H2,1-4H3

InChI Key

VQTPBGMQDVXUBG-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOCC1(COC1)C)(OCC)OCC

Origin of Product

United States

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